molecular formula C17H13N5O B7785012 2-hydroxy-9-methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile

2-hydroxy-9-methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile

Cat. No.: B7785012
M. Wt: 303.32 g/mol
InChI Key: CXQBPFBUKUBEMY-UHFFFAOYSA-N
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Description

The compound with the identifier “2-hydroxy-9-methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile” is a chemical entity listed in the PubChem database. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-hydroxy-9-methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-9-methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled conditions such as specific temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of an oxide, while reduction may produce a reduced form of the compound.

Scientific Research Applications

2-hydroxy-9-methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to understand its effects on different biological systems.

    Medicine: Investigated for its potential therapeutic properties and effects on human health.

    Industry: Utilized in the production of various industrial products due to its chemical properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-9-methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-hydroxy-9-methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile include other indole derivatives and halogenated hydrocarbons. These compounds share some chemical properties and may undergo similar reactions.

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure and the unique reactions it undergoes. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.

Properties

IUPAC Name

2-hydroxy-9-methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c1-10-15-13(22(21-10)14-4-2-3-7-19-14)6-5-11-8-12(9-18)17(23)20-16(11)15/h2-4,7-8H,5-6H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQBPFBUKUBEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C3=NC(=C(C=C3CC2)C#N)O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=C1C3=NC(=C(C=C3CC2)C#N)O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.